molecular formula C10H10N4O2S B052573 [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid CAS No. 114402-22-1

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid

Cat. No.: B052573
CAS No.: 114402-22-1
M. Wt: 250.28 g/mol
InChI Key: MXKJHOYDQUYSEW-UHFFFAOYSA-N
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Description

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid is a sophisticated synthetic intermediate and a promising scaffold in medicinal chemistry research, primarily centered on the 1,2,4-triazole pharmacophore. This compound integrates a triazole core, known for its diverse biological activities, with a thioether-linked acetic acid side chain, enhancing its potential for molecular interactions and derivatization. Its primary research value lies in its application as a key precursor for the synthesis of novel heterocyclic compounds with potential enzyme inhibitory properties. Researchers are investigating its role as a building block for molecules that may interact with metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases (MMPs), due to the zinc-binding capacity of the triazole-thioacetate motif. The structural features of this compound—specifically the nucleophilic amino group and the electrophilic carboxylic acid—make it highly amenable to further chemical modification, enabling the creation of amides, esters, and other conjugates for structure-activity relationship (SAR) studies. Current research applications are focused on developing new therapeutic agents in areas including oncology, inflammation, and infectious diseases. This product is intended for use in laboratory research settings only.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-14-9(7-4-2-1-3-5-7)12-13-10(14)17-6-8(15)16/h1-5H,6,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKJHOYDQUYSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazole Core

The 1,2,4-triazole ring is typically synthesized by cyclizing thiosemicarbazide precursors. A common approach involves reacting phenylhydrazine with thiourea derivatives under acidic conditions:

  • Reaction of Phenylhydrazine with Ethyl Thiooxamate :
    Phenylhydrazine reacts with ethyl thiooxamate in ethanol under reflux to form a thiosemicarbazide intermediate. Cyclization is induced via hydrochloric acid (HCl), yielding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

    C₆H₅NHNH₂ + S=C(NH₂)OCO₂C₂H₅HCl, ΔC₈H₇N₃S+byproducts\text{C₆H₅NHNH₂ + S=C(NH₂)OCO₂C₂H₅} \xrightarrow{\text{HCl, Δ}} \text{C₈H₇N₃S} + \text{byproducts}

    Key Conditions :

    • Solvent: Ethanol

    • Temperature: Reflux (78°C)

    • Catalyst: Concentrated HCl

Mechanism and Byproduct Management

The cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by dehydration. Byproducts such as unreacted starting materials and oligomers are removed via recrystallization in ethanol/water mixtures.

Introduction of the Thio-Acetic Acid Group

Nucleophilic Substitution

The thiol group (-SH) at position 3 of the triazole reacts with α-haloacetic acid derivatives to form the thioether linkage:

  • Reaction with Chloroacetic Acid :
    4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol is treated with chloroacetic acid in the presence of a base (e.g., NaOH) to facilitate nucleophilic substitution:

    C₈H₇N₃S + ClCH₂CO₂HNaOH, H₂OC₁₀H₁₀N₄O₂S+HCl\text{C₈H₇N₃S + ClCH₂CO₂H} \xrightarrow{\text{NaOH, H₂O}} \text{C₁₀H₁₀N₄O₂S} + \text{HCl}

    Optimization Insights :

    • Solvent : Aqueous ethanol (50% v/v) improves solubility.

    • Temperature : 60–70°C minimizes side reactions.

    • Molar Ratio : 1:1.2 (triazole-thiol:chloroacetic acid) ensures complete conversion.

Alternative Coupling Strategies

In anhydrous conditions, carbodiimide coupling agents (e.g., DCC) can link mercaptoacetic acid to the triazole-thiol. However, this method is less common due to higher costs and side reactions.

Protection-Deprotection Strategies

Amino Group Protection

The amino group at position 4 is susceptible to oxidation and undesired side reactions. Acetylation using acetic anhydride under mild conditions temporarily protects the amine:

C₈H₇N₃S + (CH₃CO)₂OC₁₀H₁₁N₃O₂S+CH₃CO₂H\text{C₈H₇N₃S + (CH₃CO)₂O} \rightarrow \text{C₁₀H₁₁N₃O₂S} + \text{CH₃CO₂H}

Deprotection : Hydrolysis with dilute HCl (1 M) regenerates the free amine post-functionalization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ChoiceImpact on Yield
Solvent Ethanol/Water (1:1)Maximizes solubility of polar intermediates
Temperature 70°CBalances reaction rate and byproduct formation
Reaction Time 4–6 hoursEnsures >90% conversion

Catalytic Enhancements

Adding catalytic quantities of potassium iodide (KI) accelerates the substitution step by stabilizing the transition state.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 7.45–7.35 (m, 5H, Ph), 5.21 (s, 2H, NH₂), 3.81 (s, 2H, SCH₂CO), 2.50 (s, 1H, COOH).

  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S).

Purity and Stability

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

  • Melting Point : 215–217°C (decomposition observed above 220°C).

Environmental and Regulatory Aspects

Ecotoxicology

  • Aquatic Toxicity : Very toxic to aquatic life (H400). Neutralize waste with calcium hypochlorite before disposal.

  • Regulatory Compliance : Follow P

Chemical Reactions Analysis

Types of Reactions

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit promising antimicrobial activities. A notable research article synthesized several derivatives and evaluated their effectiveness against various bacterial and fungal strains. The results indicated that certain compounds showed significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
(E)-4-(4-chloronaphthalen-1-yl methylene amino)-5-phenyl-4H-1,2,4-triazole-3-thiolEscherichia coli12
3-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)-2-(4-methoxynaphthalen-1-yl)thiazolidin-4-oneCandida albicans15
(E)-4-(4-methoxynaphthalen-1-yl) methylene amino)-5-phenyl-4H-1,2,4-triazole-3-thiolPseudomonas aeruginosa10

These findings highlight the potential of triazole derivatives as effective antimicrobial agents and suggest that further structural modifications could enhance their efficacy.

Antioxidant Activity

In addition to their antimicrobial properties, some triazole derivatives have been evaluated for their antioxidant activity. Research indicates that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity of Triazole Derivatives

Compound NameDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
(E)-4-(4-methoxynaphthalen-1-yl) methylene amino)-5-phenyl-4H-1,2,4-triazole-3-thiol7885
3-(3-mercapto-5-methyltriazolyl)-2-(naphthalenesulfonamide)6570

These results suggest that triazole derivatives could serve as potent antioxidants in pharmaceutical formulations aimed at combating oxidative damage.

Therapeutic Applications

The therapeutic potential of [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid extends beyond antimicrobial and antioxidant activities. The compound has been explored for its role in anti-inflammatory processes and as a possible treatment for various diseases due to its ability to inhibit specific enzymes involved in inflammation .

Mechanism of Action

The mechanism of action of [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It is believed to target enzymes involved in cell wall synthesis, leading to the disruption of bacterial and fungal cell integrity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 4 and 5 of the triazole core, which critically modulate biological activity and physicochemical properties:

Compound Name Substituent (Position 4) Substituent (Position 5) Key Functional Groups Biological Activity Reference
[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid Amino (-NH₂) Phenyl (C₆H₅) Thioacetic acid (-SCH₂COOH) Anti-inflammatory, antioxidant
Lesinurad 4-Cyclopropylnaphthalenyl Bromo (-Br) Thioacetic acid (-SCH₂COOH) URAT1 inhibitor (gout therapy)
2-((4-Phenyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid Phenyl (C₆H₅) Thiophen-2-ylmethyl Thioacetic acid (-SCH₂COOH) Not specified (structural analog)
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid -H 2,4-Dimethoxyphenyl Thioacetic acid (-SCH₂COOH) Antimicrobial, antifungal
Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) Phenyl (C₆H₅) Furan-2-yl Thioacetate ester (-SCH₂COOR) Immunomodulatory, hepatoprotective

Key Observations :

  • Position 4: Amino groups (target compound) enhance polarity and hydrogen-bonding capacity compared to bulky aryl groups (e.g., cyclopropylnaphthalenyl in Lesinurad) or simple hydrogen (as in dimethoxyphenyl derivatives) .
  • Position 5 : Phenyl groups (target compound) favor aromatic interactions, while bromo (Lesinurad) or heterocyclic substituents (thiophene/furan) alter electronic properties and target specificity .

Key Observations :

  • The target compound lacks reported synthetic data, but analogs like 7a () and 1.1 () demonstrate moderate-to-high yields (75–83%) and melting points influenced by substituent bulk/polarity .
  • Lesinurad’s industrial synthesis emphasizes cost and toxicity challenges, resolved via optimized routes .

Key Observations :

  • The target compound’s amino-phenyl substitution aligns with superoxide scavenging (anti-inflammatory), whereas Lesinurad’s bromo-cyclopropylnaphthalenyl group enables URAT1 inhibition .
  • Antimicrobial activity in dimethoxyphenyl derivatives () contrasts with the target’s focus on inflammation, underscoring substituent-driven selectivity.

Biological Activity

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid, a derivative of the 1,2,4-triazole scaffold, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with acetic acid derivatives. The synthesis typically involves:

  • Formation of Triazole Thiol : The initial step includes the cyclization of hydrazine with carbon disulfide to yield the triazole thiol.
  • Acylation : The thiol group is then acylated with acetic acid to form this compound.

Characterization techniques such as FTIR, NMR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole exhibit promising antimicrobial properties. For instance:

  • In vitro Studies : Compounds were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to standard antibiotics .
CompoundBacterial StrainInhibition Zone (mm)
AE. coli25
BS. aureus30

These findings suggest that the triazole derivatives may serve as potential candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro assays on human cancer cell lines such as HCT116 (colon cancer) showed that certain derivatives exhibited IC50 values comparable to well-known chemotherapeutics like doxorubicin. For instance:
CompoundIC50 (µM)Cancer Cell Line
A5.0HCT116
B10.0MCF7

The mechanism of action appears to involve inhibition of key enzymes involved in cancer cell proliferation .

Antioxidant Activity

Antioxidant properties have been assessed using DPPH and ABTS radical scavenging assays:

  • Radical Scavenging Capacity : The synthesized compounds showed varying degrees of antioxidant activity with IC50 values ranging from 0.5 to 1.5 µg/mL.
CompoundIC50 (µg/mL)
A0.74
B1.08

These results indicate that triazole derivatives could be effective in mitigating oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy : A study focused on the antimicrobial activity of various triazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced activity against resistant bacterial strains .
  • Anticancer Mechanisms : Research into the anticancer mechanisms revealed that these compounds could inhibit histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized by reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with sodium monochloroacetate in aqueous medium, followed by acidification with acetic acid. Key intermediates, such as the thiol precursor, are purified via recrystallization, and structural confirmation is achieved through elemental analysis, IR spectroscopy, and chromatographic purity checks .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

  • Methodology : Antimicrobial assays involve determining minimum inhibitory concentrations (MICs) against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) using broth microdilution methods. Activity is often benchmarked against standard drugs like ciprofloxacin or fluconazole .

Q. What analytical techniques are used to confirm the structure and purity of the compound?

  • Methodology : IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ stretches), while elemental analysis verifies C, H, N, and S content. Chromatographic methods (HPLC/TLC) assess purity, and mass balance studies ensure degradation products are accounted for during stability testing .

Advanced Research Questions

Q. How can researchers address solubility challenges in biological testing of this compound?

  • Methodology : Solubility can be enhanced using excipients like sodium starch glycolate (disintegrant) or polyvinylpyrrolidone (binder) in tablet formulations. Wet granulation methods improve dissolution rates, as demonstrated in pharmaco-technological studies optimizing diluents and disintegrants .

Q. What experimental designs resolve contradictions in antiradical activity data between the parent compound and its derivatives?

  • Case Study : Antiradical activity (e.g., DPPH scavenging) decreases when the compound is converted to salts (e.g., sodium or morpholine derivatives) due to carboxyl group blocking. To reconcile discrepancies, researchers compare free acid vs. salt forms under standardized pH and concentration conditions .

Q. How is a Graeco-Latin square design applied to optimize tablet formulations containing this compound?

  • Methodology : A four-factor Graeco-Latin square evaluates excipient groups (diluents, disintegrants, binders, lubricants). For example, sugar powder (diluent), croscarmellose sodium (disintegrant), and magnesium stearate (lubricant) are tested for friability, disintegration time, and crushing strength .

Q. What strategies ensure stability in degradation studies of this compound under stress conditions?

  • Methodology : Accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring identifies degradation products. Mass balance analysis confirms total degradation ≤2%, ensuring compliance with ICH guidelines .

Q. How do substituents at the 4-amino position influence structure-activity relationships (SAR) in antimicrobial and antiradical applications?

  • SAR Insights : Introducing electron-withdrawing groups (e.g., Cl, F) at the phenyl ring enhances antimicrobial activity, while bulky substituents (e.g., thiophen-2-ylmethyl) reduce antiradical efficacy. Comparative studies use MIC assays and radical scavenging models to validate trends .

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